molecular formula C9H8BrNO2 B1276643 2-Bromo-5-ethoxy-4-hydroxybenzonitrile CAS No. 832674-70-1

2-Bromo-5-ethoxy-4-hydroxybenzonitrile

Cat. No. B1276643
M. Wt: 242.07 g/mol
InChI Key: RDPOLCZTDSSEHY-UHFFFAOYSA-N
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Description

2-Bromo-5-ethoxy-4-hydroxybenzonitrile is a halogenated aromatic nitrile compound. While the specific compound is not directly studied in the provided papers, related brominated benzonitrile derivatives are frequently investigated due to their potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. These compounds often serve as intermediates in the synthesis of more complex molecules or as key components in the development of new products with desirable properties.

Synthesis Analysis

The synthesis of brominated benzonitrile derivatives can be achieved through various methods. For instance, the synthesis of 2-bromo-3-fluorobenzonitrile is reported using a NaOMe-catalyzed bromodeboronation of aryl boronic acids, demonstrating the generality of this transformation for producing both aryl bromides and chlorides in good yields . Another synthesis approach for a related compound, 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile, involves a Sonogashira coupling with 3-bromo-5-fluorobenzonitrile, yielding the target compound in a five-step process . These methods highlight the versatility and efficiency of current synthetic strategies for brominated benzonitrile derivatives.

Molecular Structure Analysis

The molecular structure of brominated benzonitrile derivatives can be elucidated using spectroscopic techniques and quantum mechanical calculations. For example, the equilibrium geometric structure of 5-Bromo-2-methoxybenzonitrile was determined using Density Functional Theory (DFT), which predicted geometrical parameters such as bond lengths, angles, and dihedral angles . This type of analysis is crucial for understanding the physical and chemical behavior of these compounds.

Chemical Reactions Analysis

Brominated benzonitrile derivatives can undergo various chemical reactions. The photochemistry of bromoxynil, a related compound, was studied, revealing that it undergoes phototransformation to produce 3-bromo-4-hydroxybenzonitrile and 4-hydroxybenzonitrile under irradiation . Additionally, the biotransformation of bromoxynil under different anaerobic conditions was investigated, showing its degradation via reductive debromination to 4-cyanophenol and further to phenol . These studies provide insights into the environmental fate and potential biodegradation pathways of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzonitrile derivatives are influenced by their molecular structure. The spectroscopic and second harmonic generation studies of 5-Bromo-2-methoxybenzonitrile revealed its potential for non-linear optical (NLO) applications, indicating the presence of frequency doubling and second harmonic generation properties . Furthermore, the synthesis of 5-Bromo-2-isobutoxybenzonitrile as a key intermediate of Febuxostat, a gout medication, demonstrates the relevance of these compounds in pharmaceutical synthesis .

Scientific Research Applications

Herbicide Resistance in Plants

A study conducted by Stalker, Mcbride, & Malyj (1988) demonstrated the use of a gene from Klebsiella ozaenae that, when introduced into tobacco plants, conferred resistance to the herbicide bromoxynil, a compound closely related to 2-Bromo-5-ethoxy-4-hydroxybenzonitrile.

Photochemistry and Photodegradation

Research by Bonnichon et al. (1999) focused on the photochemistry of 5-chloro-2-hydroxybenzonitrile, a compound with structural similarities to 2-Bromo-5-ethoxy-4-hydroxybenzonitrile, providing insights into its behavior under light exposure.

Environmental Impact and Degradation

Kochany (1992) studied the photodegradation of bromoxynil in the presence of carbonates, revealing the environmental impact and degradation pathways of similar compounds.

Anaerobic Biodegradability

Knight, Berman, & Häggblom (2003) explored the anaerobic biodegradability of bromoxynil under various conditions, indicating potential environmental fate processes for related compounds like 2-Bromo-5-ethoxy-4-hydroxybenzonitrile (Knight, Berman, & Häggblom, 2003).

Structural Analysis

Britton (2006) conducted a study on the structure of similar compounds, providing insight into the molecular arrangement that could be relevant for 2-Bromo-5-ethoxy-4-hydroxybenzonitrile (Britton, 2006).

Synthetic Methods

Wang et al. (2016) presented a synthetic method for a compound derived from 4-hydroxybenzonitrile, which could inform the synthesis of 2-Bromo-5-ethoxy-4-hydroxybenzonitrile (Wang et al., 2016).

Influence of Sodium Chloride on Photodegradation

Kochany, Choudhry, & Webster (1990) explored the effects of sodium chloride on the photodegradation of bromoxynil, providing relevant information on environmental interactions for similar compounds (Kochany, Choudhry, & Webster, 1990).

Influence of Metal Ions on Photodegradation

Kochany (1992) also investigated how metal ions like iron(III) and manganese(II) affect the photodegradation of bromoxynil, which could be relevant for understanding the behavior of 2-Bromo-5-ethoxy-4-hydroxybenzonitrile in similar conditions (Kochany, 1992).

Future Directions

As a specialty product used in proteomics research, 2-Bromo-5-ethoxy-4-hydroxybenzonitrile may continue to be used in the synthesis of various pharmaceutical goods . Its future applications will likely depend on the results of ongoing research in the field .

properties

IUPAC Name

2-bromo-5-ethoxy-4-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-2-13-9-3-6(5-11)7(10)4-8(9)12/h3-4,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPOLCZTDSSEHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C#N)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427427
Record name 2-bromo-5-ethoxy-4-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-ethoxy-4-hydroxybenzonitrile

CAS RN

832674-70-1
Record name 2-bromo-5-ethoxy-4-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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